ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzisothiazole ring fused with a tetrahydrobenzothiophene moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The key steps include the formation of the benzisothiazole ring and the subsequent coupling with the tetrahydrobenzothiophene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzisothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzisothiazole derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Studied for its antiviral properties.
1,4-Isoquinolinediones: Known for their diverse biological activities. The uniqueness of this compound lies in its specific structure, which combines the benzisothiazole and tetrahydrobenzothiophene moieties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-2-28-20(25)17-12-7-3-5-9-14(12)29-18(17)21-16(23)11-22-19(24)13-8-4-6-10-15(13)30(22,26)27/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKCDUVYWTTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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